molecular formula C15H14O2 B14197059 Methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate CAS No. 919090-55-4

Methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate

Cat. No.: B14197059
CAS No.: 919090-55-4
M. Wt: 226.27 g/mol
InChI Key: MBYSEWVXMAFYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate is an organic compound with a complex structure characterized by multiple double and triple bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with methyl iodide, followed by a series of elimination and addition reactions to introduce the necessary double and triple bonds. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to double bonds or single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, alcohols, sodium hydride (NaH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkenes, alkanes

    Substitution: Amides, esters

Scientific Research Applications

Methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate involves its interaction with specific molecular targets and pathways. The compound’s multiple double and triple bonds allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, affecting their function and leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate
  • 5-phenylhepta-2,4-dien-6-ynal
  • Methyl 2-methyl-7-phenylhepta-2,4,6-trienoate

Uniqueness

Methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate is unique due to its specific arrangement of double and triple bonds, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

919090-55-4

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate

InChI

InChI=1S/C15H14O2/c1-13(12-15(16)17-2)8-6-7-11-14-9-4-3-5-10-14/h3-6,8-10,12H,1-2H3

InChI Key

MBYSEWVXMAFYMY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)C=CC#CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.